Methyl 3,4,5-Trimethoxycinnamate (M-TMCA) Exhibits Unique Cardioselectivity Absent in Structural Analogs
Among three bioactive constituents of Polygalae Radix metabolites (TMCA, M-TMCA, and p-methoxycinnamic acid), only M-TMCA significantly modulated cardiac electrophysiology [1]. At 15-30 μM, M-TMCA concentration-dependently shortened action potential duration (APD50 and APD90) and inhibited L-type calcium current (ICa,L), whereas TMCA and PMCA exhibited no detectable effect on these parameters under identical experimental conditions [1].
| Evidence Dimension | Cardiomyocyte Action Potential Modulation |
|---|---|
| Target Compound Data | M-TMCA (15-30 μM): Significant shortening of APD50 and APD90; inhibition of ICa,L; abolition of EADs and suppression of DADs |
| Comparator Or Baseline | TMCA and p-methoxycinnamic acid: No significant effect |
| Quantified Difference | Qualitative difference: M-TMCA active; comparators inactive |
| Conditions | Isolated adult rabbit ventricular myocytes; whole-cell patch-clamp; Fluo-4AM Ca2+ imaging |
Why This Matters
This exclusivity mandates procurement of M-TMCA, not TMCA or other analogs, for cardiovascular research applications.
- [1] Zhao Z, Fang M, Xiao D, Liu M, Fefelova N, Huang C, Zang WJ, Xie LH. Potential antiarrhythmic effect of methyl 3,4,5-trimethoxycinnamate, a bioactive substance from roots of polygalae radix: Suppression of triggered activities in rabbit myocytes. Biol Pharm Bull. 2013;36(2):238-244. View Source
